molecular formula C6H4N4OS B1225662 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 37545-39-4

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1225662
CAS RN: 37545-39-4
M. Wt: 180.19 g/mol
InChI Key: SQCVJGZVTWQPQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. One notable method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters . Another approach employs the reaction of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid with appropriate reagents .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. It may undergo nucleophilic substitution, oxidation, or coordination reactions. For instance, copper complexes of this compound have been synthesized and characterized .

Scientific Research Applications

Electronic and Nonlinear Optical Properties

The compound has been studied for its electronic properties and potential in nonlinear optical (NLO) applications. Through Density Functional Theory (DFT) calculations, researchers have explored its frontier molecular orbitals (FMOs), energy gaps, and hyperpolarizability . These properties are crucial for materials that could be used in optoelectronics, photonics, and as components in devices that manipulate light at the quantum level.

Synthesis of Heterocyclic Compounds

5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of complex molecules with potential pharmacological activities. The Suzuki cross-coupling reactions, in particular, have been utilized to create a range of derivatives that could lead to new drugs or materials .

Pharmacological Significance

Imidazopyridine derivatives, which share a structural resemblance to this compound, have shown a wide range of biological activities. They are known to influence cellular pathways necessary for the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism. This suggests that derivatives of 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol could have significant medicinal applications .

Material Science Applications

Due to its unique chemical structure, the compound and its derivatives could be valuable in material science. They may contribute to the development of new materials with specific electronic or optical properties, which can be used in the creation of sensors, emitters for microscopy, and imaging, or even in the construction of optoelectronic devices .

properties

IUPAC Name

5-pyrazin-2-yl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4OS/c12-6-10-9-5(11-6)4-3-7-1-2-8-4/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCVJGZVTWQPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190982
Record name 5-Pyrazinyl-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrazinyl-1,3,4-oxadiazole-2-thione

CAS RN

37545-39-4
Record name 5-Pyrazinyl-1,3,4-oxadiazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037545394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pyrazinyl-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
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5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
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5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
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5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 6
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol

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